molecular formula C25H26FN3O3S B2968387 2-Fluoro-N-(3-{[4-(furan-2-carbonyl)piperazin-1-YL]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)benzamide CAS No. 671201-01-7

2-Fluoro-N-(3-{[4-(furan-2-carbonyl)piperazin-1-YL]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)benzamide

Cat. No.: B2968387
CAS No.: 671201-01-7
M. Wt: 467.56
InChI Key: FVZADXISYLXHTO-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 4,5,6,7-tetrahydro-1-benzothiophen-2-yl core substituted at the 3-position with a [4-(furan-2-carbonyl)piperazin-1-yl]methyl group. The 2-fluorobenzamide moiety is linked via an amide bond to the tetrahydrobenzothiophene ring. The furan-2-carbonyl-piperazine substituent introduces electron-withdrawing and aromatic characteristics, which may influence binding interactions in biological systems .

Properties

IUPAC Name

2-fluoro-N-[3-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O3S/c26-20-8-3-1-7-18(20)23(30)27-24-19(17-6-2-4-10-22(17)33-24)16-28-11-13-29(14-12-28)25(31)21-9-5-15-32-21/h1,3,5,7-9,15H,2,4,6,10-14,16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZADXISYLXHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3F)CN4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Fluoro-N-(3-{[4-(furan-2-carbonyl)piperazin-1-YL]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Formula

  • Molecular Formula : C23H24FN3O3S
  • Molecular Weight : 441.5184 g/mol

Structural Features

The compound features:

  • A fluorine atom at the 2-position of the benzamide moiety.
  • A piperazine ring linked to a furan-2-carbonyl group.
  • A benzothiophene core , which is crucial for its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The furan-2-carbonyl group and piperazine ring enhance binding affinity and specificity. Research indicates that the compound may inhibit certain pathways involved in cancer proliferation and inflammation.

Anticancer Activity

Studies have shown that derivatives of similar structures exhibit significant anticancer properties. For instance, Mannich bases related to this compound have demonstrated cytotoxic effects against various human cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Mannich Base AHeLa5.0
Mannich Base BHepG28.0
Mannich Base CA5494.5

Other Biological Activities

Beyond anticancer effects, the compound may exhibit:

  • Antibacterial and antifungal properties : Similar compounds have been documented for their effectiveness against various pathogens.
  • Anti-inflammatory effects : The structural components suggest potential modulation of inflammatory pathways.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxicity of a series of Mannich bases derived from benzothiophene against HepG2 cells. The results indicated that compounds with a piperazine moiety exhibited enhanced cytotoxicity compared to those without, supporting the hypothesis that structural modifications can significantly influence biological activity .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on SAR revealed that modifications to the benzamide core could lead to increased potency against cancer cell lines. Specifically, substituents at the para position of the benzamide were shown to enhance activity significantly .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key features:

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Use/Activity References
2-Fluoro-N-(3-{[4-(furan-2-carbonyl)piperazin-1-YL]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)benzamide (Target Compound) Not explicitly calculated Furan-2-carbonyl-piperazinylmethyl, tetrahydrobenzothiophene Research compound (assumed)
Compound 6 (): 2-Fluoro-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide Not explicitly provided 4-Methylpiperazinyl carbonyl, 6-methyl tetrahydrobenzothiophene In vitro research (synthesis focus)
Diflubenzuron (): N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide C14H10ClF2N2O2 310.7 2,6-Difluoro, 4-chlorophenylamino Pesticide (insect growth regulator)
3-Chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide () C27H30ClFN4O 481.0 Chloro, dimethylaminophenyl, fluorophenylpiperazine Research compound (structural data)
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate () C21H20F4N2O5 468.4 2-Fluorobenzoyl, hydroxyphenyl-oxoethyl Crystallographic study

Key Observations:

Structural Variations: The target compound distinguishes itself with a furan-2-carbonyl-piperazine group, contrasting with analogs like Compound 6 (), which has a 4-methylpiperazine substituent. Diflubenzuron () shares a benzamide backbone but lacks the tetrahydrobenzothiophene and piperazine moieties, highlighting how substituent diversity shifts applications from pharmaceuticals to agrochemicals .

Electronic and Steric Effects: The fluorophenylpiperazine in ’s compound introduces both halogen and aromatic interactions, similar to the target compound’s fluorobenzamide group. However, the dimethylaminophenyl substituent in adds basicity, which could influence solubility and membrane permeability .

Synthesis and Characterization: Compound 6 () was synthesized via a Gewald reaction, suggesting that the target compound might follow analogous pathways with modifications for the furan-carbonyl group .

Q & A

Q. What synthetic routes are commonly used to prepare this compound?

The compound is synthesized via multi-step coupling reactions. A typical approach involves:

  • Reacting a benzothiophene precursor (e.g., 3-aminomethyl-4,5,6,7-tetrahydro-1-benzothiophene) with 4-(furan-2-carbonyl)piperazine under reflux in THF or DMF.
  • Purification via column chromatography (silica gel, chloroform/methanol gradient) and recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity.
  • Key intermediates are characterized by NMR and mass spectrometry to confirm structural integrity .

Q. What spectroscopic methods are used for characterization?

  • 1H/13C NMR : To confirm the benzamide, piperazine, and benzothiophene moieties (e.g., aromatic protons at δ 7.0–8.5 ppm, piperazine methylene signals at δ 2.5–3.5 ppm).
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).
  • X-ray Crystallography : Resolves 3D conformation, as demonstrated for structurally similar piperazine derivatives .

Q. What are the primary biological targets under investigation?

The compound is explored for antimicrobial (e.g., bacterial/fungal pathogens) and anticancer applications. Initial screenings use:

  • In vitro assays : Minimum inhibitory concentration (MIC) tests for antimicrobial activity.
  • Cell viability assays (e.g., MTT): Evaluates cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7). Mechanistic studies focus on enzyme inhibition (e.g., kinase or protease targets) .

Advanced Questions

Q. How can structural modifications optimize target selectivity?

  • SAR Studies : Systematic variation of substituents (e.g., fluorophenyl vs. trifluoromethyl groups) to assess impact on activity. For example:
  • Replacing the furan-2-carbonyl group with pyridine analogs improves solubility.
  • Adding methyl groups to the piperazine ring enhances metabolic stability.
    • Computational Docking : Tools like AutoDock predict binding modes to receptors (e.g., G-protein-coupled receptors), guiding rational design .

Q. How to resolve contradictions in biological activity across studies?

Contradictions may stem from assay variability (e.g., cell line sensitivity, incubation time). Methodological solutions include:

  • Standardized protocols : Use identical cell lines (e.g., ATCC-certified) and reagent batches.
  • Orthogonal assays : Validate apoptosis (e.g., Annexin V/PI staining) alongside viability assays.
  • Dose-response curves : Establish EC50 values to compare potency under controlled conditions .

Q. What computational approaches predict pharmacokinetic properties?

  • QSAR Models : Correlate logP values (e.g., ~3.5 for this compound) with absorption and bioavailability.
  • Molecular Dynamics Simulations : Predict blood-brain barrier permeability and plasma protein binding.
  • CYP450 Metabolism Prediction : Tools like SwissADME identify potential metabolic hotspots (e.g., piperazine oxidation) .

Methodological Notes

  • Data Validation : Cross-reference NMR and crystallography data with literature values for analogous compounds (e.g., piperazine benzothiophenes) .
  • Synthetic Yield Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours) and improve yields (>80%) .

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